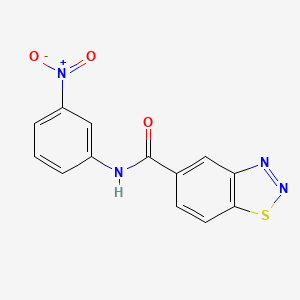
N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group and the benzothiadiazole moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 3-nitroaniline with 1,2,3-benzothiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzothiadiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-aminophenyl-1,2,3-benzothiadiazole-5-carboxamide.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiadiazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group and benzothiadiazole moiety may interact with enzymes or receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Comparison with Similar Compounds
N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives and nitrophenyl compounds:
Similar Compounds: 3-nitrophenyl-1,2,3-benzothiadiazole, 3-aminophenyl-1,2,3-benzothiadiazole, and 3-nitrophenyl-1,2,3-thiadiazole.
Uniqueness: The presence of both the nitrophenyl group and the benzothiadiazole moiety in this compound contributes to its unique chemical and biological properties
Properties
IUPAC Name |
N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-13(8-4-5-12-11(6-8)15-16-21-12)14-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXONHVGQZRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
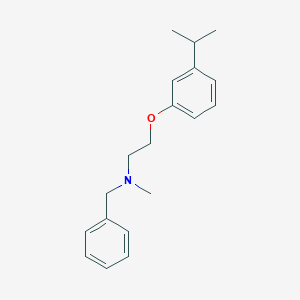
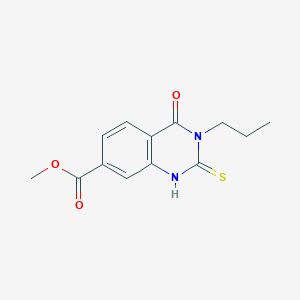
![N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5704385.png)
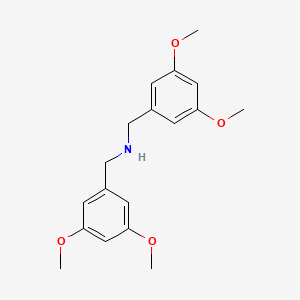
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
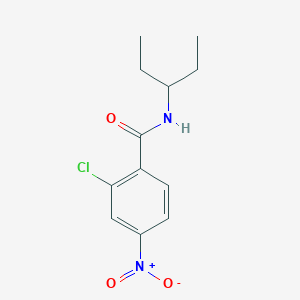

![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
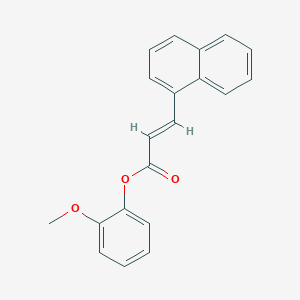
![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
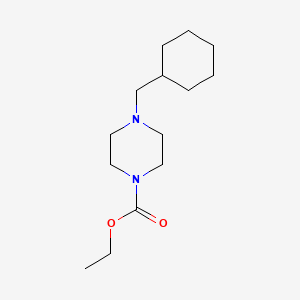
![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
